Bumetanide-d5 Butyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

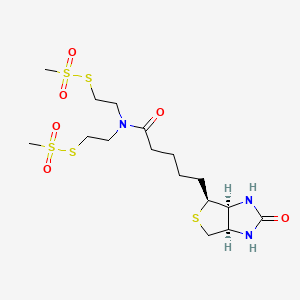

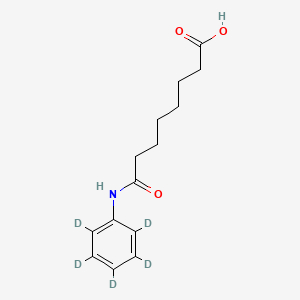

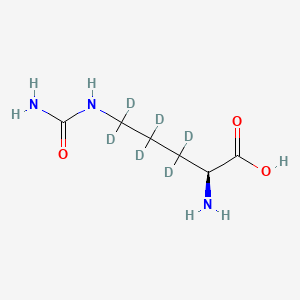

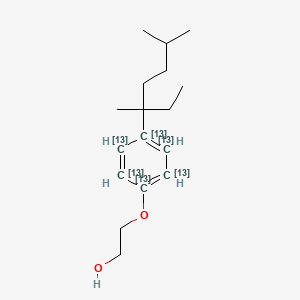

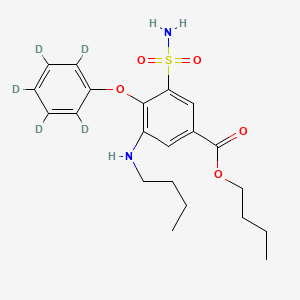

Bumetanide-d5 Butyl Ester is a deuterium-labeled derivative of Bumetanide Butyl Ester. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Bumetanide, a loop diuretic used to treat edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome .

Métodos De Preparación

The synthesis of Bumetanide-d5 Butyl Ester involves the deuteration of Bumetanide Butyl Ester. This process typically includes the following steps:

Deuteration: The hydrogen atoms in Bumetanide Butyl Ester are replaced with deuterium atoms. This can be achieved using deuterated reagents or solvents under specific reaction conditions.

Esterification: The resulting deuterated compound undergoes esterification to form this compound. .

Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demand. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.

Análisis De Reacciones Químicas

Bumetanide-d5 Butyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include deuterated analogs of the corresponding oxidized Bumetanide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products are deuterated analogs of the reduced Bumetanide derivatives.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide. .

Aplicaciones Científicas De Investigación

Bumetanide-d5 Butyl Ester has several scientific research applications, including:

Pharmacokinetic Studies: Deuterium labeling allows researchers to track the compound’s absorption, distribution, metabolism, and excretion in vivo. This helps in understanding the pharmacokinetic profile of Bumetanide.

Metabolic Studies: The compound is used to study metabolic pathways and identify metabolites in biological systems. This is crucial for drug development and safety assessment.

Proteomics Research: this compound is used in proteomics to study protein-drug interactions and identify potential drug targets.

Environmental Studies: Stable isotope-labeled compounds like this compound are used as environmental pollutant standards for detecting air, water, soil, sediment, and food contamination

Mecanismo De Acción

Bumetanide-d5 Butyl Ester exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the renal tubules. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes. The molecular targets involved include the sodium-potassium ATPase pump and the sodium-potassium-chloride cotransporter .

Comparación Con Compuestos Similares

Bumetanide-d5 Butyl Ester is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:

Bumetanide: The non-deuterated parent compound used as a loop diuretic.

Furosemide: Another loop diuretic with similar pharmacological effects but different pharmacokinetic properties.

Torsemide: A loop diuretic with a longer duration of action compared to Bumetanide

This compound stands out due to its enhanced stability and ability to provide more accurate pharmacokinetic data in research settings.

Propiedades

IUPAC Name |

butyl 3-(butylamino)-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S/c1-3-5-12-23-18-14-16(21(24)27-13-6-4-2)15-19(29(22,25)26)20(18)28-17-10-8-7-9-11-17/h7-11,14-15,23H,3-6,12-13H2,1-2H3,(H2,22,25,26)/i7D,8D,9D,10D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBXAOXPLXHBPG-RAGZBHKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C(=CC(=C1)C(=O)OCCCC)S(=O)(=O)N)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)OCCCC)NCCCC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.